3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

Description

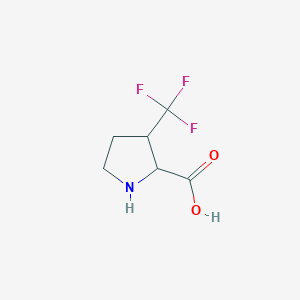

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the pyrrolidine ring. The trifluoromethyl group confers enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, making this compound valuable in medicinal chemistry, particularly as a building block for protease inhibitors, receptor antagonists, and other bioactive molecules . Its stereochemistry (e.g., (2R,3S) or (2S,3R) configurations) significantly influences binding affinity and selectivity in drug-target interactions .

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIQIKRXEMTIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516757-19-9 | |

| Record name | 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into a pyrrolidine ring. One common method includes the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a lead structure in the development of novel pharmaceuticals. Its ability to interact with biological targets makes it suitable for designing drugs targeting various diseases, including cancer and neurological disorders. The trifluoromethyl group can enhance lipophilicity and metabolic stability, which are critical for drug efficacy and pharmacokinetics .

Case Study: NMDA Receptor Antagonists

Research indicates that derivatives of 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid have shown promise as NMDA receptor antagonists. These compounds have been evaluated for their binding affinity and selectivity towards different NMDA receptor subtypes, revealing potential therapeutic applications in treating conditions like chronic pain and neurodegenerative diseases .

Biochemical Research

In biochemical contexts, this compound is utilized as a tool compound to study biological pathways involving pyrrolidine derivatives. It can inhibit specific enzymes involved in metabolic pathways, making it useful for probing enzyme functions and interactions within cellular systems.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit enzymes such as diaminoxidase and glucagon-like peptide-1 (GLP-1) receptors, which are significant in metabolic regulation. Such inhibition can lead to insights into metabolic disorders and potential therapeutic strategies .

Synthetic Chemistry

The compound is also employed as an intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and esterifications, which are essential for synthesizing diverse chemical entities .

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Its versatility as a building block enables chemists to explore a range of synthetic routes tailored to specific applications in drug discovery and material science .

Structural Similarities and SAR Studies

Compounds structurally related to this compound have been analyzed for their biological activities through structure-activity relationship (SAR) studies. These studies help elucidate how modifications to the core structure influence pharmacological properties, guiding the design of more effective compounds .

| Compound | Biological Activity | Target |

|---|---|---|

| This compound | NMDA receptor antagonist | Neurological disorders |

| Analog 1 | Enzyme inhibitor | Metabolic pathways |

| Analog 2 | Anticancer activity | Tumor cells |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

2.1.1. Sulfonyl-Substituted Derivatives

- 1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid (CAS 251096-97-6): Structure: A benzenesulfonyl group is attached to the pyrrolidine nitrogen, with a -CF₃ group at the benzene's 3-position. This derivative is used in protease inhibition studies due to its ability to mimic transition-state intermediates . Applications: Reported as a key intermediate in synthesizing kinase inhibitors .

2.1.2. Benzyl-Substituted Derivatives

- (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049727-96-9):

- Structure : A benzyl group with a -CF₃ substituent is attached to the pyrrolidine’s 2-position.

- Properties : The benzyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. The hydrochloride salt form increases aqueous solubility for pharmaceutical formulations .

- Applications : Investigated as a building block for neuroactive compounds and antiviral agents .

2.1.3. Tert-Butoxycarbonyl (Boc)-Protected Derivatives

- rac-(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS EN300-35469303): Structure: A Boc group protects the pyrrolidine nitrogen, while the -CF₃ group remains at the 3-position. Properties: The Boc group stabilizes the compound during solid-phase peptide synthesis (SPPS). MW: 283.25 g/mol; molecular formula: C₁₁H₁₆F₃NO₄ . Applications: Widely used in peptide-based drug discovery to prevent side reactions .

Functionalized Pyrrolidine Derivatives in Drug Candidates

- (2S,4R)-1-((S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid: Structure: Features a methoxycarbonylamino group and a dimethylbutanoyl side chain. Properties: The bulky substituents enhance selectivity for viral proteases. LCMS m/z 531 [M-H]⁻; HPLC retention time: 0.88 minutes . Applications: Used in the synthesis of SARS-CoV-2 main protease (Mpro) inhibitors .

- (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid: Structure: A ureido linker and benzodioxole group are appended to the pyrrolidine core. Properties: High purity (>99% by LC) and moderate crude yield (68%). FTIR peaks at 1675 cm⁻¹ (amide C=O) and 1546 cm⁻¹ (N-H bend) confirm the ureido group .

Comparison of Physicochemical Properties

Key Research Findings

- Electron-Withdrawing Effects: The -CF₃ group in this compound lowers the pKa of the carboxylic acid (~1.5–2.0) compared to non-fluorinated analogs (pKa ~2.5), enhancing hydrogen-bonding capacity in target binding .

- Stereochemical Impact : The (2R,3S) configuration of Boc-protected derivatives shows 10-fold higher binding affinity to Mpro than its enantiomer in antiviral studies .

- Synthetic Accessibility : Derivatives like the ureido-linked compound in are synthesized via reductive amination with >99% purity, highlighting robust methodologies for scale-up .

Biological Activity

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 251096-97-6

- Molecular Formula : C7H10F3NO2

- Molecular Weight : 201.16 g/mol

- Purity : Typically >95%

The trifluoromethyl group (-CF₃) enhances the compound's lipophilicity and stability, which can significantly influence its interaction with biological targets.

Target Interactions

Compounds with a pyrrolidine ring structure often interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to participate in nucleophilic and electrophilic reactions, which may affect the compound's reactivity and binding affinity to target proteins.

Biochemical Pathways

Research indicates that pyrrolidine derivatives can exhibit significant biological activities such as:

- Anti-inflammatory effects : Modulating inflammatory pathways by inhibiting specific kinases.

- Antiviral properties : Interfering with viral replication processes.

- Antituberculosis effects : Targeting bacterial enzymes critical for survival.

Pharmacokinetics

The introduction of heteroatoms like fluorine in drug candidates can modify their pharmacokinetic profiles, improving absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group enhances metabolic stability and may reduce off-target effects compared to non-fluorinated analogs .

In Vitro Studies

In laboratory settings, this compound has demonstrated:

- Enzyme Inhibition : It can inhibit enzymes involved in various metabolic pathways. For instance, studies have shown that this compound can inhibit protein disulfide isomerase (PDI), which is involved in thrombosis regulation .

In Vivo Studies

Animal model studies have indicated that the compound's effects are dose-dependent. At lower doses, it may provide beneficial effects such as reduced inflammation and improved metabolic parameters. However, higher doses could lead to toxicity or adverse effects.

Case Studies

-

Anti-inflammatory Activity :

A study evaluated the anti-inflammatory potential of various pyrrolidine derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds significantly reduced pro-inflammatory cytokine production in vitro, suggesting their potential as therapeutic agents against inflammatory diseases. -

Antiviral Research :

Another investigation focused on the antiviral properties of trifluoromethyl-containing compounds. The study found that certain derivatives effectively inhibited viral replication in cell cultures, indicating a promising avenue for developing antiviral therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, and what reagents are critical for its preparation?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyrrolidine precursors. For example, (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester is synthesized using palladium catalysts and cesium carbonate under inert atmospheres, followed by hydrolysis to yield the carboxylic acid . Key reagents include tert-butyl XPhos, trifluoromethylated aryl halides, and chiral starting materials to control stereochemistry. LCMS (m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 minutes) are used to confirm intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : For purity assessment and molecular weight confirmation (e.g., m/z 531 [M-H]⁻) .

- NMR : ¹H and ¹³C NMR to resolve stereochemistry and confirm substituent positions. For example, δ 13.99 ppm (s, 1H) in DMSO-d₆ indicates aromatic protons in related trifluoromethylated pyrrolidine derivatives .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in studies on (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid derivatives .

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves (EN374 standard), safety goggles with side shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep away from strong acids/bases and oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield and enantiomeric purity of this compound?

- Methodological Answer :

- Temperature control : Reactions often require precise thermal conditions (e.g., 40–100°C for palladium-catalyzed couplings) .

- Catalyst selection : Palladium acetate with tert-butyl XPhos enhances coupling efficiency in trifluoromethylated systems .

- Chiral resolution : Use chiral HPLC columns (e.g., Daicel Chiralpak®) or enzymatic resolution to separate enantiomers. Evidence from PubChem data on (R)-3-aminopiperidine dihydrochloride suggests chiral auxiliaries can guide stereochemical outcomes .

Q. How do structural modifications (e.g., substituent position on the pyrrolidine ring) affect biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Introduce substituents at the 2- or 4-position of the pyrrolidine ring and assess binding affinity via enzymatic assays. For instance, 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid shows enhanced activity against metabolic enzymes due to hydrogen bonding from the hydroxyl group .

- Computational modeling : Use density functional theory (DFT) to predict electronic effects of the trifluoromethyl group on receptor interactions .

Q. How can discrepancies in reported LCMS/HPLC data for intermediates be resolved?

- Methodological Answer :

- Method validation : Calibrate instruments using certified reference standards (e.g., NIST-traceable compounds).

- Column optimization : Adjust HPLC gradients (e.g., acetonitrile/water with 0.1% formic acid) to improve peak resolution. For example, a retention time shift from 0.88 to 0.92 minutes may indicate column aging .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Flow chemistry : Continuous flow systems reduce batch-to-batch variability and improve heat management for exothermic steps .

- Crystallization protocols : Use solvent mixtures (e.g., ethanol/water) to recrystallize the final product, achieving >98% purity as reported for 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrolidine-2-carboxylic acid .

Data Contradiction Analysis

Q. Why do yields vary significantly in reported syntheses of trifluoromethylated pyrrolidine derivatives?

- Methodological Answer :

- Reagent quality : Trace moisture in cesium carbonate or palladium catalysts can reduce coupling efficiency .

- Side reactions : Competing pathways (e.g., over-hydrolysis of esters) may occur if reaction times exceed optimal durations. For example, extending hydrolysis beyond 17 hours at 93–96°C degrades the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.